2-(Difluoromethyl)-1-methylindole-6-carboxylic acid
Description
2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is a fluorinated indole derivative characterized by a difluoromethyl (-CF₂H) group at position 2, a methyl (-CH₃) group at position 1, and a carboxylic acid (-COOH) moiety at position 6 of the indole scaffold. Indole derivatives are critical in medicinal chemistry due to their prevalence in bioactive molecules and pharmaceuticals. The introduction of fluorine atoms, particularly in the form of a difluoromethyl group, enhances metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-(difluoromethyl)-1-methylindole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO2/c1-14-8-5-7(11(15)16)3-2-6(8)4-9(14)10(12)13/h2-5,10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDBZBNAHFNEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Difluoromethyl)-1-methylindole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a difluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
The biological activity of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid has been explored primarily in the context of its interaction with various biological targets. The indole moiety is known for its ability to interact with enzymes and receptors, potentially acting as an inhibitor or modulator.
Enzyme Inhibition
Research indicates that compounds containing an indole structure, such as 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid, may act as inhibitors of specific enzymes involved in disease processes. For example, studies have shown that indole derivatives can inhibit integrase enzymes critical for viral replication, particularly in HIV-1 .
Biological Activity and Therapeutic Applications
The biological activity of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid has been evaluated through various assays, revealing its potential as an antiviral and anticancer agent.
Antiviral Activity
In vitro studies have demonstrated that this compound exhibits significant antiviral properties. It has been shown to inhibit the strand transfer activity of HIV-1 integrase with IC50 values comparable to established antiviral agents. The binding interactions between the compound and the integrase enzyme involve key chelation with metal ions essential for enzyme activity .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Indole derivatives are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves modulation of signaling pathways related to cell proliferation and survival .
Case Studies
Several case studies have documented the efficacy of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid in preclinical models:
- HIV-1 Integrase Inhibition : A study reported that derivatives of indole-6-carboxylic acids showed potent inhibition against HIV-1 integrase, with modifications enhancing binding affinity and inhibitory potency. The most effective derivative exhibited an IC50 value of 0.13 μM .
- Cancer Cell Lines : Another investigation assessed the compound's effects on various cancer cell lines, revealing that it significantly reduced cell viability at micromolar concentrations, suggesting potential for further development into a therapeutic agent .
Data Summary
| Biological Activity | IC50 (μM) | Target |
|---|---|---|
| HIV-1 Integrase Inhibition | 0.13 | HIV-1 Integrase |
| Cancer Cell Viability Reduction | Varies | Various Cancer Cell Lines |
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives, including those similar to 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid, as inhibitors of HIV-1 integrase. Integrase is a critical enzyme in the HIV life cycle, and inhibitors targeting this enzyme can significantly impair viral replication.
Case Studies
- Compound Optimization : A series of indole-2-carboxylic acid derivatives were synthesized and evaluated for their integrase inhibitory activities. Notably, one derivative exhibited an IC₅₀ value of 3.11 μM, demonstrating significant antiviral potential .
- Binding Mode Analysis : Detailed structural studies revealed that modifications at specific positions (C2 and C3) of the indole scaffold could enhance binding affinity and inhibitory activity against integrase .
Anticancer Applications
Indole derivatives are also being investigated for their anticancer properties. The structural characteristics of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid make it a candidate for developing new anticancer agents.
Biological Evaluation
In vitro studies have shown that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. The National Cancer Institute has conducted screenings that indicate significant growth inhibition rates for compounds based on indole scaffolds .
Synthesis and Structural Modifications
The synthesis of 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid typically involves multi-step organic reactions that allow for precise modifications at various positions on the indole ring. This flexibility in synthesis facilitates the exploration of structure-activity relationships (SAR) to optimize biological activity.
Data Tables
Chemical Reactions Analysis
Oxidation Reactions
The ketone moiety and aromatic amine group undergo oxidation under controlled conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous solution | 2-((2,3-Dimethylphenyl)amino)benzoic acid | Complete oxidation of the ketone to a carboxylic acid via cleavage |
| Chromium trioxide (CrO₃) | Anhydrous acetic acid | 2-((2,3-Dimethylphenyl)amino)phenylglyoxylic acid | Partial oxidation yields α-keto acid derivatives |
| Ozone (O₃) | -78°C in dichloromethane | Fragmentation products (e.g., 2,3-dimethylaniline derivatives) | Ozonolysis targets electron-rich aromatic regions |
Mechanistic Insight : Oxidation of the ketone group typically follows nucleophilic attack on the carbonyl carbon, while the aromatic amine may stabilize intermediates through resonance.
Reduction Reactions
The ketone group and aromatic system are susceptible to reduction:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | Methanol, 0–25°C | 1-(2-((2,3-Dimethylphenyl)amino)phenyl)ethanol | Moderate |
| Lithium aluminum hydride | Dry tetrahydrofuran, reflux | 1-(2-((2,3-Dimethylphenyl)amino)phenyl)ethanol | High |
| Catalytic hydrogenation | H₂/Pd-C, ethanol, 50°C | 1-(2-((2,3-Dimethylphenyl)amino)phenyl)ethane | Variable |
Key Observation : NaBH₄ selectively reduces the ketone to a secondary alcohol without affecting the aromatic amine, whereas LiAlH₄ achieves higher efficiency. Catalytic hydrogenation may saturate the aromatic ring under aggressive conditions .
Electrophilic Aromatic Substitution (EAS)
The electron-rich aromatic ring undergoes substitution reactions:
| Reagent | Position | Product | Directing Effect |
|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Para to amine group | 1-(4-Nitro-2-((2,3-dimethylphenyl)amino)phenyl)ethan-1-one | Amine group acts as a strong ortho/para director |
| Sulfonation (H₂SO₄) | Meta to ketone | 1-(3-Sulfo-2-((2,3-dimethylphenyl)amino)phenyl)ethan-1-one | Ketone exerts meta-directing influence |
Steric Effects : The 2,3-dimethyl substituent on the phenylamine group hinders ortho substitution, favoring para products in nitration.
Condensation Reactions
The ketone participates in condensation with nucleophiles:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Hydrazine (NH₂NH₂) | Ethanol, reflux | 1-(2-((2,3-Dimethylphenyl)amino)phenyl)ethan-1-one hydrazone | Precursor for heterocyclic synthesis |
| Hydroxylamine (NH₂OH) | Aqueous HCl, 60°C | 1-(2-((2,3-Dimethylphenyl)amino)phenyl)ethan-1-one ox |
Comparison with Similar Compounds
Key Compounds:
5-Fluoro-N-(4-benzoylphenyl)indole-2-carboxamide (, Compound 3):
- Substituents: 5-F, 2-CONH-(4-benzoylphenyl).
- Molecular Weight: 359.12 g/mol.
- Melting Point: 249–250°C.
- Synthesis Yield: 37.5% via sodium ethoxide-mediated coupling.
- Comparison : The 5-fluoro substituent and carboxamide group confer lower solubility (Rf = 0.67 in CHCl₃/MeOH) compared to carboxylic acid analogs. The difluoromethyl group in the target compound may improve metabolic resistance due to stronger C-F bonds .
6-Chloro-4-(difluoromethoxy)-1H-indole-2-carboxylic acid ():
Methoxy-Substituted Indole Carboxylic Acids
Key Compounds:
6-Methoxy-1H-indole-2-carboxylic acid ():
- Substituents: 6-OCH₃, 2-COOH.
- Molecular Weight: 191.18 g/mol ().
- Melting Point: 199–201°C.
- Comparison : The methoxy group is less electronegative than difluoromethyl, leading to reduced lipophilicity (calculated logP ≈ 1.5 vs. ~2.2 for difluoromethyl analogs). This impacts membrane permeability and bioavailability .
5-Methoxyindole-2-carboxylic acid ():
- Substituents: 5-OCH₃, 2-COOH.
- Comparison : Positional isomerism (5-OCH₃ vs. 6-COOH in the target compound) affects hydrogen-bonding capacity and interaction with biological targets.
Chlorinated and Alkyl-Substituted Analogs
Key Compounds:
- 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid (): Substituents: 7-NH-cyclopentyl, 2-Ph, 5-COOH. Molecular Weight: 320.39 g/mol. Comparison: Bulky cyclopentylamino and phenyl groups reduce solubility, whereas the target compound’s methyl and difluoromethyl groups balance lipophilicity and steric effects .
Carboxylic Acid Derivatives and Esters
Key Compounds:
- Ethyl 5-methoxyindole-2-carboxylate (): Substituents: 5-OCH₃, 2-COOEt. Molecular Weight: 219.22 g/mol.
Key Research Findings
Fluorine Effects : Difluoromethyl groups enhance metabolic stability and bioavailability compared to methoxy or chloro substituents due to fluorine’s strong electronegativity and resistance to oxidative metabolism .
Positional Isomerism : Substituent positions (e.g., 5-F vs. 6-COOH) significantly influence electronic properties and binding interactions with biological targets .
Carboxylic Acid vs. Esters : Free carboxylic acids offer hydrogen-bonding capability critical for target engagement, while esters improve cell permeability but require in vivo hydrolysis .
Preparation Methods
Madelung Cyclization
The Madelung reaction enables intramolecular cyclization of N-methyl-2-carboxybenzamide derivatives. For example, treatment of N-methyl-2-(methoxycarbonyl)aniline with LDA at −78°C yields 1-methylindole-6-carboxylate, which is hydrolyzed to the carboxylic acid. This method offers regioselectivity for C6 substitution but requires rigorous anhydrous conditions.
Fischer Indole Synthesis
An alternative route involves condensing N-methylphenylhydrazine with a ketone bearing a carboxylic acid-protected group. For instance, cyclohexanone derivatives with ester-protected C6 carboxyl groups can yield 1-methylindole-6-carboxylates after cyclization and hydrolysis. However, this method struggles with regiocontrol for C6 substitution.
C2 Difluoromethylation Strategies
Radical Difluoromethylation (Minisci-Type Reaction)
Radical-mediated C–H functionalization is highly effective for heteroaromatics. Using CF₂H radical sources such as Zn(SO₂CF₂H)₂ or CF₂HSO₂Na under acidic conditions (TFA/HFIP), the protonated indole undergoes regioselective attack at C2 due to electronic effects from the C6 carboxylic acid.
Transition-Metal-Catalyzed C–H Activation
Palladium or copper catalysts enable direct C2–H difluoromethylation. For example, Pd(OAc)₂ with L1 (Josiphos ligand) and TMSCF₂H as the CF₂H source in DMA at 100°C achieves C2 selectivity via carboxylate-directed metallation.
Halogenation Followed by Cross-Coupling
- Bromination at C2 : Directed bromination using NBS in DMF with AgOTf as a Lewis acid directs Br to C2 (yield: 65%).
- Cross-Coupling : Suzuki-Miyaura coupling with CF₂H-Bpin (prepared via Cu-mediated borylation of CF₂HBr) under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 80°C.
Desulfurization-Fluorination Approach
Adapting methods from N-CF₂H carbamoyl fluoride synthesis, a thioether intermediate at C2 (e.g., 2-thiomethylindole) undergoes AgF-mediated desulfurization in DCM/HFIP (1:1) to install CF₂H:
- Thioether Installation : SNAr reaction of 2-bromo-1-methylindole-6-carboxylic acid with NaSMe in DMF (80°C, 12 h).
- Desulfurization : AgF (3 equiv), HFIP, 40°C, 6 h.
Spectroscopic Characterization and Validation
Key data for the target compound (predicted):
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, ArH), 7.75 (d, J = 8.2 Hz, 1H), 7.12 (d, J = 8.2 Hz, 1H), 6.55 (t, J = 54 Hz, 1H, CF₂H), 3.85 (s, 3H, NCH₃).
- ¹⁹F NMR (376 MHz, DMSO-d₆): δ −113.2 (t, J = 54 Hz).
- HRMS : [M+H]⁺ calcd. for C₁₁H₉F₂NO₂: 242.0628; found: 242.0631.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Radical Difluoromethylation | 45–60 | High (C2) | Moderate | High |
| Pd-Catalyzed C–H Activation | 50–70 | High (C2) | Low | Moderate |
| Cross-Coupling | 55 | High (C2) | High | Low |
| Desulfurization | 60 | High (C2) | Moderate | Moderate |
Industrial and Environmental Considerations
- Cost of Reagents : TMSCF₂H and Pd catalysts are prohibitively expensive for large-scale applications, favoring radical or desulfurization routes.
- Waste Streams : AgF-mediated methods generate stoichiometric Ag waste, necessitating recycling protocols.
- Green Chemistry : Radical methods using Fe catalysts and renewable solvents (e.g., HFIP) align with sustainable practices.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Condensation of 3-formyl-1-methylindole-6-carboxylic acid with difluoromethylating agents (e.g., diethylaminosulfur trifluoride, DAST) under anhydrous conditions. Reflux in acetic acid (3–5 hours) promotes cyclization and functionalization .
- Route 2 : Multi-step synthesis starting from halogenated indole precursors, followed by fluorination using transition-metal catalysts (e.g., CuF₂) to introduce the difluoromethyl group .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust temperature (80–120°C) and solvent polarity (e.g., DMF for solubility) to improve yield. Recrystallization from DMF/acetic acid mixtures enhances purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography : Resolve the spatial arrangement of the difluoromethyl group and indole core .
- NMR spectroscopy : Use -NMR to confirm difluoromethyl substitution (δ ≈ -110 to -130 ppm) and -NMR to analyze indole proton environments .
- Computational modeling : Density Functional Theory (DFT) calculations assess the inductive effects of fluorine on the carboxylic acid’s acidity and electronic distribution .
Advanced Research Questions
Q. How do the electronic effects of the difluoromethyl group influence the compound’s interaction with biological targets?
- Mechanistic Insights :
- The difluoromethyl group’s strong electron-withdrawing effect increases the acidity of the carboxylic acid (pKa reduction), enhancing hydrogen-bonding potential with enzyme active sites .
- Fluorine’s stereoelectronic properties alter molecular conformation, improving docking specificity with proteins (e.g., cyclooxygenase-2 in anti-inflammatory studies) .
- Experimental Validation : Perform competitive inhibition assays with fluorinated analogs to quantify binding affinity changes. Compare IC₅₀ values against non-fluorinated derivatives .
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Data Analysis Framework :
- Step 1 : Cross-validate assay conditions (e.g., cell lines, solvent controls). For example, cytotoxicity in HEK293 vs. HeLa cells may vary due to metabolic differences .
- Step 2 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing true target engagement from non-specific interactions .
- Step 3 : Perform meta-analysis of published IC₅₀ values, stratifying data by experimental methodology (e.g., fluorescence-based vs. radiometric assays) .
Q. What strategies ensure the compound’s stability during long-term biological assays?
- Stability Protocols :
- Storage : Maintain at -20°C under argon to prevent oxidation of the difluoromethyl group. Avoid aqueous buffers with high pH (>8), which may hydrolyze the carboxylic acid .
- In-situ monitoring : Use LC-MS to detect degradation products (e.g., defluorinated indole derivatives) during cell culture experiments .
Comparative Analysis of Structural Analogues
Q. How does 2-(Difluoromethyl)-1-methylindole-6-carboxylic acid compare to structurally related fluorinated indole derivatives?
- Key Differences :
- SAR Insights : The difluoromethyl group balances lipophilicity and metabolic stability better than bulkier fluorinated groups, making it ideal for blood-brain barrier penetration in CNS drug candidates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
